Cas no 220708-01-0 (2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)-)

220708-01-0 structure
Nome del prodotto:2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)-
Numero CAS:220708-01-0
MF:C10H9FO
MW:164.176266431808
MDL:MFCD12155665
CID:244003
PubChem ID:45090846
2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)-
- 2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)-(9CI)
- 3-(4-Fluoro-3-methyl-phenyl)-prop-2-yn-1-ol, 97%
- MFCD12155665
- 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol
- AKOS010019545
- 3-(4-Fluoro-3-methyl-phenyl)-prop-2-yn-1-ol
- 220708-01-0
-
- MDL: MFCD12155665
- Inchi: InChI=1S/C10H9FO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-5,7,12H,6H2,1H3
- Chiave InChI: GDGXXOQVTJCWNT-UHFFFAOYSA-N
- Sorrisi: OCC#CC1=CC=C(F)C(C)=C1
Proprietà calcolate
- Massa esatta: 164.06377
- Massa monoisotopica: 164.063743068g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 200
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- PSA: 20.23
2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB570612-1 g |
3-(4-Fluoro-3-methyl-phenyl)-prop-2-yn-1-ol, 97%; . |
220708-01-0 | 97% | 1g |
€1,338.30 | 2023-07-11 | |
abcr | AB570612-1g |
3-(4-Fluoro-3-methyl-phenyl)-prop-2-yn-1-ol, 97%; . |
220708-01-0 | 97% | 1g |
€1285.20 | 2025-03-19 | |
A2B Chem LLC | AF80838-5g |
2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)-(9CI) |
220708-01-0 | 97% | 5g |
$2523.00 | 2024-04-20 | |
A2B Chem LLC | AF80838-1g |
2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)-(9CI) |
220708-01-0 | 97% | 1g |
$993.00 | 2024-04-20 |
2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)- Letteratura correlata
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
220708-01-0 (2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)-) Prodotti correlati
- 1806733-28-7(4-Hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 2229095-99-0(O-2-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-2-ylhydroxylamine)
- 2172168-52-2(5-(Cyclopropylmethyl)-1-(1-hydroxybutan-2-yl)-1h-1,2,3-triazole-4-carboxylic acid)
- 572889-21-5(N-4-(4-aminophenyl)-1,3-thiazol-2-ylpyridin-3-amine)
- 1247541-38-3(methyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate)
- 2106481-98-3(2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-methylpropanamide)
- 917495-09-1(3-(1,3-Dioxan-2-YL)-4-fluorophenylmagnesium bromide)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1897002-50-4(4-(1-methyl-1H-indol-7-yl)butan-1-amine)
- 2248268-90-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:220708-01-0)2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)-

Purezza:99%
Quantità:1g
Prezzo ($):793.0